Product packaging for Roxatidine Hemioxalate(Cat. No.:CAS No. 110925-92-3)

Roxatidine Hemioxalate

Cat. No.: B586261
CAS No.: 110925-92-3
M. Wt: 396.44
InChI Key: SRDQKICJPUSODU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Roxatidine Hemioxalate is a high-purity chemical reference standard compliant with major pharmacopeial guidelines. It is primarily used for Analytical Method Development (AMD), method validation (AMV), and Quality Control (QC) applications during the synthesis and formulation stages of drug development . This compound provides traceability and ensures analytical accuracy in pharmaceutical research. This compound is the salt form of the active pharmaceutical ingredient related to Roxatidine acetate. Roxatidine acetate is a specific and competitive histamine H2-receptor antagonist . After oral administration, the prodrug roxatidine acetate is rapidly hydrolyzed to its active metabolite, roxatidine, which suppresses basal and stimulated gastric acid secretion by competitively blocking H2 receptors on parietal cells in the stomach . This mechanism makes it a compound of interest in gastrointestinal research. As a well-characterized analytical standard, this compound is essential for ensuring the quality, safety, and consistency of research and production processes. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H28N2O7 B586261 Roxatidine Hemioxalate CAS No. 110925-92-3

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-hydroxy-N-[3-[3-(piperidin-1-ylmethyl)phenoxy]propyl]acetamide;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O3.C2H2O4/c20-14-17(21)18-8-5-11-22-16-7-4-6-15(12-16)13-19-9-2-1-3-10-19;3-1(4)2(5)6/h4,6-7,12,20H,1-3,5,8-11,13-14H2,(H,18,21);(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRDQKICJPUSODU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=CC(=CC=C2)OCCCNC(=O)CO.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90718667
Record name Oxalic acid--2-hydroxy-N-(3-{3-[(piperidin-1-yl)methyl]phenoxy}propyl)acetamide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90718667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

396.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110925-92-3
Record name Oxalic acid--2-hydroxy-N-(3-{3-[(piperidin-1-yl)methyl]phenoxy}propyl)acetamide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90718667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis and Derivatization of Roxatidine Hemioxalate

Synthetic Pathways to Roxatidine (B1205453) and its Precursors

The synthesis of roxatidine from its precursors is a well-established process in medicinal chemistry, involving the sequential formation of key intermediates.

Preparation of Key Intermediates

The primary intermediate in the synthesis of roxatidine is 3-(1-piperidinylmethyl)phenol (B188776). This compound is typically prepared through the reductive amination of 3-hydroxybenzaldehyde (B18108) with piperidine (B6355638). wikipedia.orgtandfonline.com One method involves reacting these two compounds in the presence of formic acid. tandfonline.com Another approach utilizes a palladium catalyst in methanol (B129727) under hydrogen gas pressure. Alternative starting materials, such as m-anisyl alcohol, can also be used to produce this intermediate. patsnap.com

IntermediateStarting MaterialsReagents/Catalysts
3-(1-piperidinylmethyl)phenol3-hydroxybenzaldehyde, PiperidineFormic Acid or Palladium/H2
N-[3-(3-aminopropoxy)benzyl]piperidine3-(1-piperidinylmethyl)phenol, 3-chloropropylamine (B7771022) hydrochlorideSodium Hydroxide, DMSO

Chemical Reactions Leading to Roxatidine

With the key intermediates in hand, the synthesis proceeds towards roxatidine. N-[3-(3-aminopropoxy)benzyl]piperidine is reacted with an appropriate reagent to introduce the acetamide (B32628) side chain. One common method involves reacting the amine intermediate with chloroacetyl chloride, followed by displacement with potassium acetate (B1210297). tandfonline.compatsnap.com Another pathway involves heating the amine intermediate with glycolic acid to form the amide bond directly. wikipedia.org

A different synthetic strategy involves reacting 3-(1-piperidinylmethyl)phenol with 1,3-dichloropropane, followed by a reaction with 2,4-oxazolidinedione (B1205460) and subsequent treatment with acetate or acetic anhydride/acetic acid. google.com

Formation of Roxatidine Hemioxalate Salt

To improve stability and solubility, roxatidine is often converted into a salt form. The hemioxalate salt is formed by reacting roxatidine with oxalic acid. nih.gov The stoichiometry is controlled to achieve a 2:1 ratio of roxatidine to oxalic acid. This is typically done by dissolving the roxatidine base in a suitable solvent and adding a calculated amount of oxalic acid to precipitate the hemioxalate salt. The resulting salt can then be purified by crystallization.

Isotopic Labeling for Research Applications

Isotopic labeling is a crucial technique in drug metabolism and pharmacokinetic studies. The synthesis of isotopically labeled roxatidine, specifically deuterated roxatidine, allows for its use as an internal standard in quantitative analysis.

Synthesis of Deuterated this compound (Roxatidine-d10 Hemioxalate)

Roxatidine-d10 hemioxalate is a deuterated form of roxatidine where ten hydrogen atoms in the piperidine ring are replaced by deuterium (B1214612) atoms. biomol.comchembuyersguide.com The synthesis of this labeled compound would follow a similar pathway to the unlabeled compound, but would utilize a deuterated piperidine starting material. This isotopically labeled compound is intended for use as an internal standard for the quantification of roxatidine by methods such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). biomol.com

Labeled CompoundIsotopePosition of Labeling
Roxatidine-d10 HemioxalateDeuterium (d10)Piperidine ring

Applications of Isotopic Labeling in Metabolic Tracing Studies

The use of stable isotope-labeled compounds like Roxatidine-d10 is invaluable in metabolic research. In a study on the metabolism of roxatidine acetate hydrochloride, the co-administration of ¹⁴C-labeled and d10-labeled roxatidine acetate facilitated the identification of numerous urinary metabolites in rats and dogs. nih.gov The deuterated standard allows for accurate quantification of the drug and its metabolites in biological samples by correcting for variations during sample preparation and analysis. This technique is essential for understanding the metabolic fate of the drug, including the identification of hydroxylation pathways on the piperidine ring. nih.gov

Pharmacological Mechanisms of Action of Roxatidine

Competitive Histamine (B1213489) H2 Receptor Antagonism

Roxatidine (B1205453) acts as a specific and competitive antagonist at the histamine H2 receptors, which are predominantly located on the basolateral membrane of parietal cells within the gastric mucosa. nih.govunc.edu By reversibly binding to these receptors, roxatidine effectively blocks the action of endogenous histamine, a key secretagogue for gastric acid. idexlab.com This competitive inhibition is a cornerstone of its therapeutic effect in acid-related gastrointestinal disorders.

The binding of histamine to H2 receptors on parietal cells initiates a signaling cascade that involves the activation of the enzyme adenylate cyclase. This enzyme is responsible for the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). idexlab.com The subsequent increase in intracellular cAMP levels activates protein kinase A, which in turn phosphorylates various proteins, ultimately leading to the activation of the H+/K+-ATPase proton pump. nih.gov

Roxatidine, by blocking the histamine H2 receptor, prevents the activation of adenylate cyclase. nih.gov This inhibitory action leads to a decrease in the intracellular production of cAMP in parietal cells. Consequently, the downstream signaling pathway that stimulates the proton pump is suppressed. Research has demonstrated that roxatidine and its active metabolite exhibit a concentration-dependent inhibitory effect on histamine-stimulated adenylate cyclase activity in isolated guinea-pig parietal cells. nih.gov The potency of this inhibition is comparable to that of other H2 receptor antagonists like ranitidine (B14927). nih.gov

The final step in gastric acid secretion is the extrusion of hydrogen ions (H+) into the gastric lumen by the H+/K+-ATPase, commonly referred to as the proton pump, located on the apical membrane of parietal cells. nih.gov The activation of this pump is the culmination of the signaling cascade initiated by histamine.

By inhibiting the production of histamine-induced adenylate cyclase and subsequently reducing cAMP levels, roxatidine effectively suppresses the activity of the H+/K+-ATPase pump. nih.gov This leads to a significant reduction in the secretion of hydrogen ions into the stomach, thereby decreasing gastric acidity. nih.gov The antagonistic effect of roxatidine on histamine-stimulated acid production has been demonstrated in studies using isolated parietal cells. nih.gov The potency of roxatidine in this regard is quantified by its pA2 value, which is a measure of its antagonist affinity for the H2 receptor. nih.gov

Antagonistic Potency of Roxatidine at the Histamine H2 Receptor
ParameterRoxatidineRoxatidine Acetate (B1210297)Ranitidine (for comparison)Reference
pA2 value (Adenylate Cyclase Inhibition)7.14 ± 0.046.85 ± 0.866.92 ± 0.01 nih.gov
pA2 value (Acid Production Inhibition)7.03 ± 0.027.15 ± 0.096.83 ± 0.10 nih.gov
pA2 value (Isolated Guinea Pig Atrium)7.0-- idexlab.com

Modulation of Inflammatory and Angiogenic Pathways

Emerging evidence indicates that the pharmacological profile of roxatidine extends beyond its effects on gastric acid secretion. It has been shown to possess anti-inflammatory and anti-angiogenic properties, which are mediated through the modulation of specific cellular signaling pathways.

Vascular endothelial growth factor (VEGF) is a key regulator of angiogenesis, the formation of new blood vessels. medchemexpress.com In certain pathological conditions, such as cancer, excessive VEGF production can promote tumor growth and metastasis. Roxatidine has been found to inhibit the production of VEGF-1, an important isoform of VEGF. medchemexpress.com This inhibitory effect on VEGF-1 suggests a potential role for roxatidine in conditions characterized by pathological angiogenesis. Studies have shown that roxatidine can dose-dependently reduce the production and expression of VEGF-1 in lipopolysaccharide (LPS)-stimulated macrophage cells. nih.gov

Roxatidine has demonstrated anti-allergic inflammatory effects by interfering with key signaling pathways involved in the inflammatory response. nih.gov These effects are particularly relevant in mast cell-mediated allergic inflammation.

Nuclear factor-kappa B (NF-κB) is a crucial transcription factor that regulates the expression of a wide array of genes involved in inflammation, including pro-inflammatory cytokines. nih.govnih.gov In inflammatory conditions, NF-κB is activated and translocates to the nucleus, where it initiates the transcription of target genes.

Roxatidine has been shown to suppress the activation of NF-κB. nih.govnih.gov It achieves this by inhibiting the nuclear translocation of the p65 and p50 subunits of NF-κB. nih.gov This prevention of nuclear translocation effectively blocks the transcriptional activity of NF-κB, leading to a reduction in the production of pro-inflammatory mediators. nih.gov Research has demonstrated that roxatidine can attenuate the lipopolysaccharide (LPS)-induced DNA-binding and transcriptional activity of NF-κB. nih.gov Furthermore, in human mast cells stimulated with phorbol (B1677699) 12-myristate 13-acetate and calcium ionophore (PMACI), roxatidine attenuated the nuclear translocation of NF-κB. nih.gov

Modulatory Effects of Roxatidine on Inflammatory Pathways
TargetEffect of RoxatidineCell/Model SystemObserved OutcomeReference
VEGF-1 ProductionInhibitionLPS-stimulated RAW 264.7 macrophagesDose-dependent reduction in VEGF-1 production and expression. nih.gov
NF-κB ActivationInhibitionLPS-stimulated RAW 264.7 macrophagesInhibited nuclear translocation of p65 and p50 subunits; attenuated DNA-binding and transcriptional activity. nih.gov
Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β)SuppressionPMACI-stimulated HMC-1 cellsSuppressed mRNA and protein expression of cytokines. nih.gov
NF-κB ActivationInhibitionMacrophages sensing breast implant materialsInhibited activation of NF-κB signaling. nih.gov

Anti-allergic Inflammatory Effects

Suppression of Caspase-1 Activation

Roxatidine has been observed to suppress the activation of caspase-1, an enzyme that plays a crucial role in inflammation. nih.gov Caspase-1 is responsible for cleaving pro-inflammatory cytokines, such as pro-interleukin-1β (pro-IL-1β), into their active, mature forms. mdpi.com The activation of caspase-1 is a key step in the inflammasome pathway, a component of the innate immune system that triggers inflammatory responses. mdpi.com

In experimental models, roxatidine has demonstrated the ability to inhibit caspase-1 activation. nih.govmedchemexpress.com Studies conducted on stimulated human mast cells and in anaphylactic mouse models showed that roxatidine treatment suppressed the activation of this enzyme. nih.govresearchgate.net This inhibitory action on caspase-1 contributes to the compound's broader anti-inflammatory effects by reducing the production of mature inflammatory mediators like IL-1β. nih.gov

Attenuation of p38 MAPK Pathway

Roxatidine demonstrates anti-inflammatory properties through the attenuation of the p38 mitogen-activated protein kinase (MAPK) pathway. nih.govnih.gov The p38 MAPK signaling pathway is involved in cellular responses to stress and plays a significant role in the production of inflammatory cytokines. mdpi.com

Research has shown that roxatidine can suppress the phosphorylation of p38 MAPK in lipopolysaccharide (LPS)-stimulated macrophage cells. nih.gov This inhibition is selective, as roxatidine did not affect other kinases in the same study, such as c-Jun NH(2)-terminal kinase (JNK) or extracellular signal-regulated kinase (ERK). nih.gov Further studies in human mast cells confirmed that roxatidine attenuated the phosphorylation of proteins involved in the p38 MAPK pathway, specifically MKK3/6 and MK2. nih.gov By inhibiting this pathway, roxatidine effectively down-regulates the expression and production of pro-inflammatory cytokines, including tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). nih.govnih.gov These findings indicate that the anti-inflammatory effects of roxatidine are mediated, at least in part, by its ability to modulate the p38 MAPK signaling cascade. nih.govfrontiersin.org

Impact on Gastric Acid Secretion

As a histamine H2-receptor antagonist, roxatidine is a potent inhibitor of gastric acid secretion. nih.govdrugbank.com Its primary mechanism of action involves competitively blocking histamine from binding to H2 receptors on gastric parietal cells. drugbank.comsmolecule.com This action prevents the stimulation of the proton pump (H+/K+ ATPase), which is responsible for secreting hydrogen ions into the stomach lumen. The result is a dose-dependent reduction in the production and secretion of gastric acid. drugbank.com

Inhibition of Basal Gastric Acid Secretion

Roxatidine effectively inhibits basal gastric acid secretion, which is the continuous, low-level secretion of acid in the absence of external stimuli like food. nih.gov As a competitive inhibitor of histamine at the parietal cell H2 receptor, it suppresses the normal secretion of acid by these cells. drugbank.com By blocking the histamine-mediated signaling pathway that activates the proton pump, roxatidine reduces the baseline acidity of the stomach. colostate.edu Studies have confirmed its efficacy in controlling intragastric pH over a 24-hour period, demonstrating a significant decrease in the duration of high acidity. nih.gov

Suppression of Stimulated Gastric Acid Secretion (e.g., meal-stimulated)

In addition to its effects on basal secretion, roxatidine is a potent suppressor of stimulated gastric acid secretion, such as that induced by meals. nih.govdrugbank.com The intake of food stimulates the release of substances like gastrin and histamine, which promote acid production. drugbank.com Roxatidine counters this by blocking the H2 receptors, thereby reducing the effect of histamine and other secretagogues on parietal cells. drugbank.com

A dose-response study in healthy male volunteers using intragastric titration demonstrated a clear, dose-related inhibition of food-stimulated acid secretion. The results showed a significant and progressively stronger inhibition of acid output with increasing amounts of the drug. nih.gov

Table 1: Dose-Related Inhibition of Food-Stimulated Gastric Acid Secretion by Roxatidine Acetate

DoseCumulative Acid Secretion Inhibition (%)
75 mg67.0%
150 mg87.6%
300 mg98.8%
600 mg99.6%
Data sourced from a dose-response study on food-stimulated gastric acid secretion. nih.gov

Pharmacokinetic and Pharmacodynamic Investigations of Roxatidine

Absorption and Biotransformation of Roxatidine (B1205453) Acetate (B1210297) to Roxatidine

Rate and Extent of Oral Absorption

Roxatidine acetate demonstrates excellent absorption characteristics following oral administration. Studies indicate that it is almost completely absorbed, with over 95% of the drug being taken up from the gastrointestinal tract. researchgate.netnih.govnih.gov The bioavailability of the active metabolite, roxatidine, is high, reported to be in the range of 80-90%. drugbank.com

The rate of absorption can be influenced by the formulation. A powder-filled capsule formulation leads to rapid absorption, with peak plasma concentrations (tmax) of roxatidine being reached in approximately one hour. nih.gov In contrast, a granulated capsule formulation exhibits a slower release profile, with a tmax of about three hours. researchgate.netnih.gov Across a dose range of 25 to 100 mg, roxatidine has been shown to exhibit linear pharmacokinetics. nih.gov

Pharmacokinetic Parameters of Roxatidine After Oral Administration of Roxatidine Acetate
ParameterValueFormulationSource
Oral Absorption> 95%General researchgate.netnih.govnih.gov
Bioavailability80-90%General drugbank.com
Time to Peak Plasma Concentration (tmax)~1 hourPowder Capsule nih.gov
~3 hoursGranulated Capsule researchgate.netnih.gov

Presystemic Deacetylation and Active Metabolite Formation

Roxatidine acetate functions as a prodrug, meaning it is administered in an inactive form and is then converted to its active therapeutic agent within the body. nih.govjfda-online.com Following oral administration, it undergoes rapid and extensive presystemic deacetylation to form roxatidine, which is the primary active metabolite responsible for the drug's H2-receptor antagonist effects. nih.govresearchgate.netresearchgate.net This biotransformation is carried out by esterase enzymes present in the small intestine, plasma, and liver. researchgate.netnih.govjfda-online.com The conversion is so efficient that roxatidine acetate itself is not detected in either plasma or urine, making roxatidine the key compound for all pharmacokinetic analyses. researchgate.netnih.gov

Distribution and Elimination Kinetics

Plasma Terminal Half-Life

The plasma terminal half-life (t½) of roxatidine in healthy volunteers typically ranges from 4 to 8 hours. researchgate.netjfda-online.com Studies using a granulated capsule formulation reported an average half-life of 6 hours. nih.gov Other sources have cited a half-life in the range of 5 to 7 hours. drugbank.comslideshare.net The elimination half-life is significantly affected by renal function.

Renal Clearance and Excretion Profile

The primary route of elimination for roxatidine is through the kidneys. jfda-online.com Following administration of roxatidine acetate, approximately 96% of the radioactivity is recovered in the urine. researchgate.net The active metabolite, roxatidine, constitutes about 55% to 60% of the dose recovered in the urine, while the parent prodrug, roxatidine acetate, is absent. researchgate.netnih.gov

In healthy volunteers, the total plasma clearance of roxatidine is estimated to be between 21 and 29 L/h. researchgate.net Another study reported a total plasma clearance of approximately 480 ml/min (28.8 L/h) in individuals with normal glomerular filtration rates. tandfonline.com Renal clearance is the predominant component of total clearance, accounting for 60% to 80% of the drug's removal from the plasma. tandfonline.comtandfonline.com In individuals with normal kidney function, the renal clearance of roxatidine has been measured at 244 ml/min. tandfonline.com

Elimination Kinetics of Roxatidine in Healthy Volunteers
ParameterValueSource
Terminal Half-Life (t½)4-8 hours researchgate.netjfda-online.com
Total Plasma Clearance21-29 L/h researchgate.net
Renal Clearance (as % of Total Clearance)60-80% tandfonline.comtandfonline.com
Urinary Excretion (as Roxatidine)55-60% of dose researchgate.netnih.gov

Influence of Renal Impairment on Pharmacokinetics

The pharmacokinetics of roxatidine are substantially altered in the presence of renal impairment due to its primary reliance on renal excretion. tandfonline.comtandfonline.com In patients with severe renal failure or uremia, key pharmacokinetic parameters such as the elimination half-life, peak plasma concentration (Cmax), and the area under the plasma concentration-time curve (AUC) are markedly increased. researchgate.net

A study involving patients with significant renal insufficiency (creatinine clearance of 8-17 ml/min) found that the terminal elimination half-life of roxatidine was prolonged to a mean of 10.8 hours. nih.govidexlab.com In these patients, the oral clearance was reduced to 178 ml/min. nih.govidexlab.com Research has demonstrated a direct correlation between decreasing creatinine (B1669602) clearance and the reduction in roxatidine's total and renal clearance. tandfonline.comnih.gov For instance, in patients with severe uremia, renal drug clearance was observed to decrease dramatically to 12.3 ml/min from a baseline of 244 ml/min in healthy controls. tandfonline.com In anuric patients (those with no urine production), the elimination half-life is considerably prolonged. researchgate.net These findings underscore the necessity of dose adjustments in individuals with chronic renal failure to prevent drug accumulation. tandfonline.comtandfonline.com

Pharmacokinetics of Roxatidine in Renal Impairment
Patient GroupParameterValueSource
Severe Renal Insufficiency (CLCR 8-17 ml/min)Terminal Half-Life (t½)10.8 ± 2.4 hours nih.govidexlab.com
Oral Clearance178 ± 43 ml/min nih.govidexlab.com
Severe UremiaRenal Clearance12.3 ml/min tandfonline.com
Anuric PatientsTerminal Half-Life (t½)Considerably prolonged researchgate.net

Dose-Response Relationships and Efficacy in Pharmacodynamic Models

The efficacy of roxatidine in controlling gastric acidity is directly related to the administered dose. Pharmacodynamic studies have been crucial in establishing the optimal dosing regimens for clinical use.

Gastric pH Monitoring Studies

Continuous intragastric pH monitoring has been a key tool in evaluating the pharmacodynamic profile of roxatidine. Studies in healthy volunteers have demonstrated a clear dose-dependent effect on gastric pH.

A study comparing different dosage regimens of roxatidine acetate with placebo and ranitidine (B14927) found that roxatidine significantly increased gastric pH. nih.gov For instance, a 150 mg bedtime dose of roxatidine acetate was shown to be as effective as 300 mg of ranitidine at night in raising median nocturnal pH. nih.govtandfonline.com Another study in healthy men showed that multiple oral doses of roxatidine acetate 150 mg daily for 14 days resulted in substantial increases in gastric pH and decreases in acid secretion compared to placebo. nih.gov The duration of this effect was approximately 12 hours, with nocturnal pH reaching 6.0 or higher in 80% of the subjects receiving roxatidine. nih.gov

Furthermore, a study comparing the early effects of a single oral administration of roxatidine 75 mg and omeprazole (B731) 20 mg in healthy male subjects found that roxatidine led to a more rapid increase in intragastric pH within the first 6 hours. researchgate.net The median average pH after roxatidine administration was 4.45, compared to 2.65 for omeprazole. researchgate.net Roxatidine also demonstrated a longer duration of maintaining the intragastric pH above 2, 5, and 6 compared to omeprazole during this initial period. researchgate.net

A study in critically ill patients at risk for stress-related mucosal disease showed that intravenous roxatidine (75 mg every 12 hours) rapidly increased and maintained intragastric pH at or above 4.0. bvsalud.org

The following table summarizes the findings from a gastric pH monitoring study in healthy volunteers:

TreatmentMedian 24-h Gastric pHMedian Nocturnal Gastric pH
Placebo1.61.5
Roxatidine Acetate 75 mg twice daily3.23.0
Roxatidine Acetate 150 mg at bedtime2.45.9
Data from a double-blind, randomized study in normal volunteers. nih.govtandfonline.com

Comparative Potency with Other H2 Receptor Antagonists

Roxatidine has been shown to be a potent H2 receptor antagonist, with its potency being compared to other established drugs in its class, such as cimetidine (B194882) and ranitidine.

Several studies indicate that roxatidine is more potent than cimetidine and comparable to or more potent than ranitidine. nih.govnih.gov On a milligram-for-milligram basis, roxatidine is suggested to be one to two times as potent as ranitidine. nih.gov Another source suggests that roxatidine's antisecretory potency is about twice that of ranitidine and three to six times that of cimetidine. researchgate.net Pharmacodynamic trials have demonstrated that roxatidine is an effective gastric antisecretory agent, potentially up to twice as potent as ranitidine. sonar.chnih.gov

In comparative clinical trials, a total daily dose of 150 mg of roxatidine acetate was found to be therapeutically equivalent to 300 mg of ranitidine and 800 mg of cimetidine in terms of ulcer healing and pain relief. nih.gov The efficacy of 75 mg of roxatidine acetate administered twice daily was not significantly different from 150 mg of ranitidine given twice daily. sonar.chnih.gov

In vitro studies using isolated guinea-pig parietal cells have also compared the potency of roxatidine. One such study found no significant difference in the inhibitory effects of roxatidine acetate, roxatidine, and ranitidine on histamine-stimulated adenylate cyclase and acid production. nih.gov The pA2 values, a measure of antagonist potency, were similar for all three compounds, indicating they behave as competitive antagonists with comparable potencies at the H2-receptors on guinea-pig parietal cells. nih.gov

The table below provides a summary of the comparative potency of roxatidine with other H2 receptor antagonists based on pA2 values from in vitro studies.

CompoundpA2 Value (Adenylate Cyclase Inhibition)pA2 Value (Acid Production Inhibition)
Roxatidine Acetate6.85 ± 0.867.15 ± 0.09
Roxatidine7.14 ± 0.047.03 ± 0.02
Ranitidine6.92 ± 0.016.83 ± 0.10
Data from a study on isolated guinea-pig parietal cells. nih.gov

Preclinical and Clinical Research Findings of Roxatidine and Its Prodrug

Gastrointestinal Protective Effects

Roxatidine (B1205453), an active metabolite of its prodrug roxatidine acetate (B1210297), has been the subject of extensive research for its effects on the gastrointestinal system. As a histamine (B1213489) H2-receptor antagonist, its primary role is to suppress gastric acid secretion, but studies have revealed additional protective properties. drugbank.comnih.gov

Preclinical research using animal models has demonstrated that roxatidine possesses significant gastroprotective capabilities, particularly against damage induced by non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin. In studies involving rats, roxatidine significantly mitigated indomethacin-induced small intestinal injury. nih.govresearchgate.net Unlike other H2-receptor antagonists such as cimetidine (B194882) and famotidine (B1672045), which showed no significant effect, roxatidine was found to increase the amount of protective mucus in the small intestinal mucosa. nih.gov This effect appears to be mediated by endogenous nitric oxide (NO) rather than prostaglandins. nih.govresearchgate.net

Further studies have quantified this protective effect. For instance, administration of roxatidine was shown to significantly reduce the total area of gastric lesions in rats with indomethacin-induced damage. Research on a related compound, roxatidine bismuth citrate (B86180) (MX1), showed that both it and roxatidine increased the survival rate and decreased the incidence of gastrointestinal hemorrhage in rats subjected to indomethacin-induced enterocolitis. portico.org Beyond its acid-suppressing action, roxatidine has been shown to directly stimulate the synthesis and secretion of mucus in cultured rabbit gastric mucosal cells, a property not observed with cimetidine, ranitidine (B14927), or famotidine. researchgate.net

The therapeutic efficacy of roxatidine acetate in treating peptic ulcers has been validated in numerous clinical trials. nih.govtandfonline.com Large-scale, multicenter, double-blind clinical trials have demonstrated high healing rates for both gastric and duodenal ulcers. nih.gov In a trial with over 700 patients, roxatidine acetate produced endoscopically confirmed healing rates exceeding 90% for both ulcer types, showing no significant difference in efficacy compared to cimetidine. nih.gov

Comparative studies have consistently found roxatidine to be as effective as other established H2-receptor antagonists. tandfonline.comsonar.ch For gastric ulcers, an 8-week trial showed an 82% healing rate for roxatidine acetate, comparable to an 80% rate for cimetidine. jodrugs.com For duodenal ulcers, roxatidine has demonstrated similar healing rates to both cimetidine and ranitidine. jodrugs.com In one 6-week study, duodenal ulcer healing rates were 94% with roxatidine compared to 89% with ranitidine. jodrugs.com Furthermore, roxatidine has shown efficacy in treating ulcers that are resistant to other H2-blockers. In one study, switching to roxatidine healed 89% of duodenal ulcers and 47% of gastric ulcers that had been resistant to five-membered-ring H2-receptor antagonists. researchgate.net

Clinical Trial Healing Rates for Peptic Ulcers with Roxatidine Acetate
Ulcer TypeComparator DrugRoxatidine Healing RateComparator Healing RateStudy DurationSource
Gastric UlcerCimetidine82%80%8 weeks jodrugs.com
Duodenal UlcerCimetidine81%82%4 weeks jodrugs.com
Duodenal UlcerRanitidine94%89%6 weeks jodrugs.com
Resistant Duodenal UlcerN/A (switched from other H2-blockers)89%N/ANot Specified researchgate.net
Resistant Gastric UlcerN/A (switched from other H2-blockers)47%N/ANot Specified researchgate.net

Clinical investigations have confirmed the utility of roxatidine in managing other acid-related disorders, including reflux esophagitis and gastritis. sonar.chrad-ar.or.jp Non-comparative studies have established its efficacy in treating reflux esophagitis. nih.gov

Comparative Efficacy in Reflux Esophagitis (6-Week Treatment)
Efficacy EndpointRoxatidine AcetateRanitidineSource
Conventional Healing Rate68%69% nih.gov
Complete Mucosal Healing32%38% nih.gov
Overall Improvement83%84% nih.gov

Anti-inflammatory and Immunomodulatory Research

Beyond its effects on gastric acid, roxatidine has been investigated for potential anti-inflammatory and immunomodulatory properties, revealing mechanisms that extend beyond its classification as an H2-receptor antagonist.

Preclinical research has shown that roxatidine can attenuate allergic inflammation mediated by mast cells. idexlab.comnih.gov Studies have demonstrated that roxatidine inhibits key signaling pathways involved in the inflammatory response. nih.govmedchemexpress.com Specifically, its anti-allergic inflammatory effects are mediated by the inhibition of the nuclear factor-kappa B (NF-κB) and p38 mitogen-activated protein kinase (p38 MAPK) activation pathways. idexlab.comnih.govmdpi.com

In a chemical allergen-induced contact hypersensitivity mouse model, roxatidine treatment significantly reduced ear swelling, decreased the number of mast cells, and lowered cytokine production levels. nih.govspringermedizin.de These findings suggest that roxatidine has a potential therapeutic application in allergic inflammatory diseases by directly modulating the mast cell response. nih.govspringermedizin.de

A key aspect of roxatidine's anti-inflammatory action is its ability to modulate the production of pro-inflammatory cytokines. springermedizin.de Research has consistently shown that roxatidine suppresses the expression of tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). idexlab.comnih.govdntb.gov.ua This effect has been observed in both in vitro models using stimulated human mast cells and in vivo in anaphylactic mouse models. nih.govspringermedizin.de

The suppression of these cytokines occurs at both the mRNA and protein expression levels in a dose-dependent manner. idexlab.commedchemexpress.com Additionally, roxatidine was found to inhibit the activation of caspase-1, an enzyme responsible for converting IL-1β into its active form. idexlab.comnih.gov This ability to down-regulate key inflammatory mediators like TNF-α, IL-6, and IL-1β underscores its potential role in managing conditions characterized by inflammation. springermedizin.defrontiersin.org

Table of Mentioned Compounds

Compound Name
Roxatidine
Roxatidine Hemioxalate
Roxatidine Acetate
Roxatidine Bismuth Citrate
Cimetidine
Famotidine
Ranitidine
Indomethacin
Nitric Oxide
Prostaglandins
Tumor Necrosis Factor-alpha (TNF-α)
Interleukin-6 (IL-6)
Interleukin-1β (IL-1β)

Role in Skin Barrier Function and Atopic Dermatitis Models

Recent preclinical research has highlighted the potential of roxatidine acetate hydrochloride (RXA), a prodrug of roxatidine, in the management of atopic dermatitis (AD), a complex inflammatory skin disorder characterized by impaired skin barrier function. nih.govnih.gov Studies have investigated the effects of RXA in various models, including a Dermatophagoides farinae body (Dfb)-induced AD mouse model, human keratinocytes (HaCaT cells), and a human skin equivalent model. nih.govnih.govfrontiersin.org

In a Dfb-induced AD mouse model, oral administration of RXA was found to significantly alleviate the clinical severity of AD skin symptoms, as evidenced by a reduction in the dermatitis score. nih.gov This therapeutic effect was associated with a decrease in the serum levels of immunoglobulin E (IgE) and histamine, which are key mediators in the pathogenesis of AD. nih.govnih.gov Furthermore, RXA treatment suppressed the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6), in the dorsal skin of the AD mice. nih.gov

Histopathological analysis of the skin lesions in the AD mouse model revealed that RXA normalized the histopathological features. nih.gov Importantly, RXA was shown to recover the expression of filaggrin, a crucial protein for maintaining the integrity of the skin barrier. nih.govnih.gov Filaggrin deficiency is a known contributor to impaired skin barrier function in AD patients. nih.gov In addition to restoring filaggrin expression, RXA also inhibited the expression of adhesion molecules in the skin lesions of the Dfb-induced AD mice. nih.govnih.gov

Further mechanistic studies using TNF-α/IFN-γ-stimulated HaCaT keratinocytes provided insights into the molecular pathways modulated by RXA. nih.govfrontiersin.org In this in vitro model, RXA was observed to upregulate the expression of aryl hydrocarbon receptor (AhR) and sirtuin 1 (SIRT1), both of which are involved in regulating skin barrier proteins. nih.govnih.gov The anti-inflammatory effects of RXA were linked to the suppression of the nuclear factor-kappa B (NF-κB) signaling pathway, a pivotal mediator of inflammatory diseases. nih.govnih.govfrontiersin.org Specifically, RXA inhibited the translocation of the NF-κB p65 subunit induced by TNF-α/IFN-γ. nih.govfrontiersin.org

These findings collectively suggest that roxatidine acetate hydrochloride may exert its beneficial effects in atopic dermatitis through a dual mechanism: inhibiting skin inflammation and protecting the skin barrier function. nih.govnih.gov

Table 1: Summary of Preclinical Findings for Roxatidine Acetate Hydrochloride (RXA) in Atopic Dermatitis Models

Model Key Findings Reference

| Dermatophagoides farinae body (Dfb)-induced AD mouse model | - Alleviated clinical severity of AD skin symptoms

  • Decreased serum levels of IgE and histamine
  • Suppressed production of IL-6
  • Normalized histopathological features of skin lesions
  • Recovered filaggrin expression
  • Inhibited expression of adhesion molecules | nih.govnih.gov | | TNF-α/IFN-γ-stimulated HaCaT keratinocytes | - Upregulated expression of filaggrin, AhR, and SIRT1
  • Inhibited expression of VCAM-1
  • Suppressed the activation of the NF-κB signaling pathway | nih.govfrontiersin.org | | Human skin equivalent model | Investigated as part of the overall study on anti-AD effects. | nih.govnih.gov |
  • Drug-Drug Interaction Studies

    The potential for drug-drug interactions is a critical aspect of a compound's pharmacological profile. Studies have been conducted to evaluate the interaction of roxatidine acetate with hepatic enzymes and co-administered medications.

    The hepatic mixed-function oxidase system, which includes cytochrome P450 (CYP) enzymes, is responsible for the metabolism of a wide range of drugs. jaypeedigital.com Inhibition of these enzymes can lead to clinically significant drug interactions. nih.gov In contrast to cimetidine, which is known to inhibit hepatic microsomal enzymes, roxatidine acetate has demonstrated a low potential for such interactions. nih.govmefst.hr

    Clinical and pharmacokinetic studies have investigated the interaction of roxatidine acetate with several commonly co-administered drugs.

    Antacids: The bioavailability of roxatidine acetate was not affected by the simultaneous administration of antacids. nih.govnih.gov This indicates that the absorption of roxatidine is not significantly altered by changes in gastric pH induced by antacids.

    Antipyrine (B355649): The metabolism of antipyrine is often used as a marker for hepatic enzymatic activity. nih.gov Studies have shown that roxatidine acetate does not alter the pharmacokinetic profile of salivary antipyrine, suggesting it does not significantly impact hepatic enzyme activity. nih.govnih.gov

    Propranolol (B1214883): Roxatidine acetate did not modify the clearance of propranolol, a beta-blocker metabolized by the liver. nih.govnih.govnih.gov

    Diazepam: No significant interaction has been observed between roxatidine and diazepam or its metabolite, desmethyldiazepam. nih.govnih.govresearchgate.net

    Theophylline (B1681296): The clearance of controlled-release theophylline preparations was not affected by the co-administration of roxatidine acetate. nih.govnih.gov

    These findings indicate that roxatidine acetate has a low potential for clinically significant pharmacokinetic interactions with these commonly used medications. nih.gov

    Table 2: Summary of Drug-Drug Interaction Studies with Roxatidine Acetate

    Co-administered Drug Effect of Roxatidine Acetate Reference
    Antacids No significant effect on roxatidine bioavailability. nih.govnih.gov
    Antipyrine No significant effect on antipyrine pharmacokinetics. nih.govnih.gov
    Propranolol No modification of propranolol clearance. nih.govnih.govnih.gov
    Diazepam No significant interaction observed. nih.govnih.govresearchgate.net
    Theophylline No effect on the clearance of controlled-release theophylline. nih.govnih.gov

    Analytical Methodologies for Roxatidine Hemioxalate Quantification

    Chromatographic Techniques for Assay Development

    Chromatography, particularly when coupled with mass spectrometry, stands as a cornerstone for the development of robust assays for Roxatidine (B1205453) Hemioxalate. These techniques offer high sensitivity and selectivity, which are essential for quantifying the analyte in complex biological samples.

    Gas Chromatography-Mass Spectrometry (GC-MS)

    Gas chromatography-mass spectrometry (GC-MS) is a recognized technique for the quantification of roxatidine. To enhance the accuracy of quantification, deuterated internal standards, such as Roxatidine-d10 (hemioxalate), are employed. bepls.comasianpubs.orgasianpubs.org The use of a stable isotope-labeled standard allows for correction of potential variability during sample preparation and ionization, a critical step for robust analytical method development. impactfactor.org In earlier research, capillary gas chromatography utilizing a nitrogen-selective detector was also successfully used for the determination of roxatidine in biological samples like human plasma, urine, and milk. vscht.cz

    Liquid Chromatography-Mass Spectrometry (LC-MS)

    Liquid chromatography-mass spectrometry (LC-MS) and its tandem version (LC-MS/MS) are the most frequently cited methods for the high-sensitivity quantification of roxatidine in bioanalytical studies. ijpsjournal.com Researchers have developed and validated several LC-MS methods for determining roxatidine concentrations in human plasma.

    One such method utilized a C8 chromatographic column with single liquid-liquid extraction for sample preparation. nih.gov The analysis was performed in selected ion monitoring (SIM) mode, tracking the mass-to-charge ratio (m/z) of 307.3 for roxatidine. nih.gov A more recent and highly sensitive method employed high-performance liquid chromatography coupled with positive ion electrospray ionization tandem mass spectrometry (HPLC-ESI-MS/MS). nih.gov This method used a one-step liquid-liquid extraction with ethyl acetate (B1210297) and chromatographic separation on a reverse-phase C18 column. nih.gov Data acquisition was performed in multiple reaction monitoring (MRM) mode, which significantly enhances specificity and sensitivity. nih.gov

    The following table summarizes key parameters from a validated LC-MS/MS bioanalytical method.

    ParameterFindingReference
    Extraction Method One-step liquid-liquid extraction (LLE) with ethyl acetate nih.gov
    Chromatographic Column Reverse phase Hydrosphere C18 nih.gov
    Mobile Phase Methanol-ammonium formate (B1220265) buffer (20:80, v/v; pH 3.9) nih.gov
    Detection Mode Positive ion electrospray ionization tandem mass spectrometry (ESI-MS/MS) nih.gov
    MRM Transition m/z 307.3 → 107.1 nih.gov
    Linearity Range 1–1000 ng/mL nih.gov
    Lower Limit of Quantification (LLOQ) 1.0 ng/mL nih.gov
    Correlation Coefficient (r²) 0.998 nih.gov

    Spectroscopic Analysis in Research

    Spectroscopic techniques are indispensable for the quantification, purity assessment, and structural confirmation of Roxatidine Hemioxalate. UV-Visible spectroscopy is commonly used for routine quantification, while Fourier-transform infrared (FTIR) spectroscopy is vital for structural characterization.

    UV Spectroscopy for Quantification and Purity Assessment

    UV-Visible spectrophotometry, often coupled with high-performance liquid chromatography (HPLC-UV), provides a reliable and accessible method for quantifying roxatidine. ijpsjournal.comijpsonline.com The wavelength of maximum absorbance (λmax) for roxatidine can vary depending on the solvent used. Preformulation studies on roxatidine acetate have identified a λmax of 254 nm. bepls.com Another study using 0.1 N Hydrochloric acid (HCl) as the solvent reported a λmax of 280 nm, with a linear concentration range of 30-180 μg/ml. bepls.com In distilled water, roxatidine acetate hydrochloride has shown a λmax at 208 nm. asianpubs.orgasianpubs.orgresearchgate.net

    These methods are validated according to ICH guidelines for linearity, accuracy, and precision, making them suitable for routine quality control and dissolution testing. ijpsonline.comsaspublishers.cominnovareacademics.in The following table presents a summary of various UV spectrophotometric methods developed for roxatidine analysis.

    MethodSolvent/Mobile PhaseλmaxLinearity Range (µg/mL)Correlation Coefficient (r²)Reference
    UV Spectroscopy Not Specified254 nmNot Specified0.999 bepls.com
    UV Spectroscopy 0.1 N HCl280 nm30-1800.9998 bepls.com
    UV Spectroscopy Distilled Water208 nm5-40Not Specified asianpubs.orgasianpubs.orgresearchgate.net
    HPLC-UV 20 mM KH2PO4 (pH 7.0) and acetonitrile (B52724) (85:15, v/v)Not Specified5-1000 ng/mL0.998 ijpsjournal.com
    HPLC-UV Not Specified254 nm0.1–50Not Specified ijpsonline.com

    Infrared Spectroscopy (FTIR) for Structural Characterization

    Fourier-transform infrared (FTIR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups within a molecule, thereby confirming its structure and purity. ekb.egjetir.org For this compound, FTIR analysis is used to verify the integrity of the compound by comparing its spectrum to a reference standard. ijpsjournal.com This is particularly important in compatibility studies to ensure that the drug does not interact with excipients in a formulation. impactfactor.orgutdallas.edu

    The structure of roxatidine contains several key functional groups that produce characteristic absorption bands in an IR spectrum. fiveable.me These include the secondary amide, ether, aromatic ring, and tertiary amine (piperidine ring). The presence of the hemioxalate salt would also contribute bands associated with the carboxylic acid and carboxylate groups of oxalic acid.

    The expected characteristic IR absorption bands for the functional groups in this compound are listed below.

    Functional GroupBondCharacteristic Absorption (cm⁻¹)
    Secondary Amide N–H stretch3500-3100 (medium, sharp)
    C=O stretch (Amide I)1700-1650 (strong)
    Alcohol O–H stretch3500-3200 (strong, broad)
    Aromatic Ring =C–H stretch3100-3000 (weak)
    C=C stretch1600-1450 (weak to medium)
    Alkyl C–H stretch3000-2850 (medium to strong)
    Ether C–O stretch1260-1000 (strong)
    Oxalic Acid (in salt) O–H stretch (H-bonded)3300-2500 (very broad)
    C=O stretch1760-1690 (strong)

    Applications in Bioanalytical Research

    The analytical methods developed for this compound find direct and critical application in bioanalytical research, particularly in pharmacokinetic and bioequivalence studies. ijpsjournal.comnih.gov These studies require highly sensitive and selective assays to measure the concentration of the active metabolite, roxatidine, in biological fluids such as plasma over time. nih.gov

    Following oral administration, roxatidine acetate is rapidly metabolized to roxatidine. saspublishers.com LC-MS/MS methods, with their low limits of quantification (e.g., 1.0 ng/mL), are ideally suited to track the absorption, distribution, metabolism, and excretion (ADME) profile of the drug. nih.gov For instance, a validated HPLC method with UV detection was successfully applied to a pilot pharmacokinetic study in healthy subjects, demonstrating its utility in clinical research. ijpsjournal.com Similarly, LC-MS/MS assays have been essential in conducting bioequivalence studies, comparing different formulations of the drug in human volunteers. nih.gov The ability to accurately quantify roxatidine in plasma allows for the determination of key pharmacokinetic parameters, such as maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), and the area under the concentration-time curve (AUC). ijpsjournal.com

    Use as an Internal Standard in Biological Sample Analysis

    In the realm of quantitative bioanalysis, particularly with liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS), an internal standard (IS) is indispensable for correcting the variability inherent in the analytical process. This includes variations in sample preparation, injection volume, and instrument response. The ideal internal standard is a compound that is structurally and chemically similar to the analyte but can be distinguished by the detector, typically due to a difference in mass.

    For the analysis of roxatidine, its stable isotope-labeled (SIL) analogue, Roxatidine-d10 hemioxalate, is an exemplary internal standard. nih.govlgcstandards.com The use of a deuterated internal standard is highly recommended by regulatory bodies for bioanalytical method validation as it closely mimics the analyte during extraction and ionization, thereby providing superior correction for matrix effects and variability. nih.gov

    A typical bioanalytical method for roxatidine quantification in human plasma would involve the following key steps:

    Sample Preparation: A common technique for extracting roxatidine and the internal standard from plasma is liquid-liquid extraction (LLE) or solid-phase extraction (SPE). nih.govjfda-online.com For instance, LLE might be performed using ethyl acetate, while SPE could utilize a C8 or C18 cartridge. nih.govjfda-online.com

    Chromatographic Separation: Reversed-phase high-performance liquid chromatography (HPLC) is the standard for separating roxatidine from endogenous plasma components. A C8 or C18 analytical column is typically used with a mobile phase consisting of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic modifier (e.g., methanol (B129727) or acetonitrile). nih.gov

    Mass Spectrometric Detection: Detection is commonly achieved using tandem mass spectrometry (MS/MS) with an electrospray ionization (ESI) source operating in the positive ion mode. The instrument is set to monitor specific precursor-to-product ion transitions for both roxatidine and the internal standard in the multiple reaction monitoring (MRM) mode. For roxatidine, a common transition is m/z 307.3 → 107.1. nih.gov For a deuterated internal standard like Roxatidine-d10, the precursor ion would have a higher mass-to-charge ratio due to the presence of deuterium (B1214612) atoms.

    Method Validation

    Any bioanalytical method must be rigorously validated to ensure its reliability. Based on regulatory guidelines and published methods for roxatidine, the validation of an LC-MS/MS assay using Roxatidine-d10 hemioxalate as an internal standard would include the assessment of the following parameters:

    Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

    Linearity: The method should demonstrate a linear relationship between the detector response and the analyte concentration over a specified range. For roxatidine, a typical linear range is 1-1000 ng/mL in plasma. nih.gov

    Accuracy and Precision: The accuracy of the method refers to the closeness of the measured concentration to the true concentration, while precision measures the degree of scatter in a series of measurements. Intra- and inter-day accuracy and precision are evaluated at multiple concentration levels.

    Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision. For sensitive LC-MS/MS methods for roxatidine, the LLOQ can be as low as 1.0 ng/mL. nih.gov

    Matrix Effect: The effect of co-eluting, endogenous matrix components on the ionization of the analyte and internal standard.

    Recovery: The efficiency of the extraction process.

    Stability: The stability of the analyte and internal standard in the biological matrix under various storage and handling conditions.

    Research Findings

    Although specific data tables for a method using this compound as an internal standard are not available in the reviewed literature, the following tables present typical validation data for the quantification of roxatidine in human plasma using alternative internal standards, which would be representative of the expected performance of a method using a deuterated standard.

    Table 1: Representative Chromatographic Conditions and Performance for Roxatidine Analysis

    ParameterHPLC-UV Method (Internal Standard: Ranitidine) jfda-online.comLC-MS/MS Method (Internal Standard: Famotidine) nih.gov
    Column Not specifiedHydrosphere C18
    Mobile Phase 20 mM KH2PO4 (pH 7.0) and acetonitrile (50:50, v/v)Methanol and ammonium formate buffer (pH 3.9) (20:80, v/v)
    Flow Rate 0.8 mL/min0.2 mL/min
    Detection UV at 298 nmESI-MS/MS (MRM)
    Retention Time (Roxatidine) 7.7 minNot specified
    Retention Time (IS) 3.5 minNot specified
    Linearity Range 5-1000 ng/mL1-1000 ng/mL
    Correlation Coefficient (r²) >0.9950.998
    LLOQ 5 ng/mL1 ng/mL

    Table 2: Representative Accuracy and Precision Data for Roxatidine Quantification in Human Plasma

    Quality Control SampleNominal Concentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)Reference
    LLOQ55.9100.37.5107.7 jfda-online.com
    Low154.8101.56.2103.4 jfda-online.com
    Medium5003.598.74.1101.2 jfda-online.com
    High9002.999.13.8100.5 jfda-online.com

    Emerging Research Areas and Future Directions for Roxatidine Hemioxalate

    Novel Therapeutic Applications Beyond Gastric Disorders

    Recent studies have begun to explore the utility of roxatidine (B1205453) in conditions not directly related to gastric acid secretion. A significant area of this research is in inflammatory and allergic diseases.

    Atopic Dermatitis: Preclinical studies have shown that roxatidine acetate (B1210297) can alleviate symptoms of atopic dermatitis. frontiersin.orgnih.gov In animal models, it has been observed to decrease levels of immunoglobulin E (IgE), histamine (B1213489), and various inflammatory cytokines. frontiersin.orgnih.gov The mechanism appears to involve the restoration of skin barrier proteins like filaggrin and the suppression of inflammatory signaling pathways. frontiersin.orgnih.gov

    Allergic Inflammatory Diseases: Research suggests that roxatidine possesses anti-allergic inflammatory properties. smolecule.commedchemexpress.com It has been shown to inhibit the release of pro-inflammatory cytokines in mast cells, key players in allergic reactions. medchemexpress.com These findings point towards a potential therapeutic role for roxatidine in managing various allergic inflammatory conditions. smolecule.com

    Intestinal Mucosal Protection: Beyond its acid-suppressing effect in the stomach, roxatidine has demonstrated a protective role in the small intestine. Studies in rats have shown that roxatidine, unlike some other H2 blockers like cimetidine (B194882) and famotidine (B1672045), can protect against intestinal damage induced by non-steroidal anti-inflammatory drugs (NSAIDs). researchgate.netresearchgate.net This gastroprotective effect is thought to be linked to an increase in small intestinal mucus, a mechanism potentially mediated by nitric oxide. researchgate.net

    Heart Failure: Emerging research points to a potential role for H2 receptor antagonists in heart failure. These agents may benefit patients through mechanisms such as promoting sodium and water excretion, enhancing cardiac output, and reducing inflammatory cytokine levels. dovepress.com While famotidine is considered the most potent H2 blocker, roxatidine is noted for its comparable potency to ranitidine (B14927) and nizatidine (B1679011), suggesting it could be a therapeutic option for patients with heart failure who also have acid-related diseases. dovepress.com

    Investigation of Potential Effects on Unrelated Biological Systems

    The exploration of roxatidine's mechanism of action has revealed its influence on fundamental cellular signaling pathways that are implicated in a variety of biological processes beyond histamine H2 receptor blockade.

    Inhibition of Inflammatory Pathways: A key finding is roxatidine's ability to suppress the activation of nuclear factor-kappa B (NF-κB) and p38 mitogen-activated protein kinase (MAPK) signaling pathways. frontiersin.orgnih.gov These pathways are central to the inflammatory response in numerous cell types.

    In macrophages, roxatidine has been shown to inhibit the production of inflammatory mediators like nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2). medchemexpress.com

    In human mast cells, it suppresses the production of pro-inflammatory cytokines and the activation of caspase-1, which are crucial for inflammatory responses. medchemexpress.com

    In keratinocytes, roxatidine has been observed to inhibit the nuclear translocation of the NF-κB p65 subunit, a critical step in activating inflammatory gene expression in skin conditions like atopic dermatitis. frontiersin.org

    Modulation of Angiogenesis Markers: Research has also indicated that roxatidine can inhibit the production of vascular endothelial growth factor (VEGF), a key signaling protein involved in the formation of blood vessels (angiogenesis), which is also a marker of inflammation. medchemexpress.com

    Table 1: Investigated Effects of Roxatidine on Biological Systems
    Biological System/PathwayObserved Effect of RoxatidineCell/Model SystemPotential Implication
    NF-κB Signaling PathwayInhibition of activation/translocation. frontiersin.orgnih.govMacrophages, Mast Cells, Keratinocytes. frontiersin.orgnih.govmedchemexpress.comAnti-inflammatory effects.
    p38 MAPK PathwayInhibition of activation. nih.govMast Cells, Macrophages. nih.govAnti-allergic and anti-inflammatory effects.
    Cytokine ProductionSuppression of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β). frontiersin.orgnih.govMast Cells, AD Mouse Model. nih.govManagement of inflammatory and allergic conditions.
    Vascular Endothelial Growth Factor (VEGF)Inhibition of production. medchemexpress.com-Anti-inflammatory and anti-angiogenic effects.
    Small Intestinal Mucus ProductionStimulation of mucus layer. researchgate.netRat Model. researchgate.netProtection against NSAID-induced intestinal injury.

    Development of Advanced Drug Delivery Systems for Roxatidine

    To enhance the therapeutic efficacy and patient compliance of roxatidine, research has been conducted into advanced drug delivery systems. The primary focus has been on modifying its release profile.

    Sustained-Release Formulations: Given roxatidine's plasma half-life of approximately 5 to 6 hours, developing sustained-release (SR) formulations is a key area of interest. scholarsresearchlibrary.com One approach involves creating matrix tablets. Research has explored the use of various hydrophilic polymers, including natural mucilages (like Aloe barbadensis miller mucilage) and synthetic polymers (like HPMC K100 and Eudragit RSPO), to control the release of roxatidine acetate HCl. scholarsresearchlibrary.com These matrix systems are designed to release the drug over an extended period, which may improve its bioavailability. scholarsresearchlibrary.com The process often involves wet granulation techniques to prepare granules with suitable flow properties for tablet compression. scholarsresearchlibrary.com

    Table 2: Polymers Investigated for Roxatidine Sustained-Release Tablets
    Polymer TypeSpecific PolymerPurpose
    Natural PolymerAloe barbadensis miller mucilage. scholarsresearchlibrary.comMatrix-forming agent for sustained release. scholarsresearchlibrary.com
    Semi-synthetic PolymerHydroxypropyl Methylcellulose (HPMC) K100. scholarsresearchlibrary.comHydrophilic matrix-forming agent. scholarsresearchlibrary.com
    Synthetic PolymerEudragit RSPO. scholarsresearchlibrary.compH-independent matrix-forming agent. scholarsresearchlibrary.com

    While specific research on applying more novel systems like nanoemulsions, cyclodextrins, or bilosomes to roxatidine is limited, these technologies represent a future direction for improving the solubility and delivery of many drugs and could potentially be adapted for roxatidine or its analogs. mdpi.comnih.govnih.gov

    Pharmacogenomic and Personalized Medicine Approaches

    The concept of personalized medicine, which tailors treatment to an individual's genetic makeup, is an emerging field for many drug classes, including H2 receptor antagonists. nih.gov

    Cytochrome P450 (CYP450) Interactions: An individual's response to a drug can be influenced by genetic variations in drug-metabolizing enzymes, primarily the CYP450 system. nih.gov While specific pharmacogenomic studies focusing on roxatidine are not extensive, its role in polypharmacy has been considered. In one case study, esomeprazole (B1671258) (a proton pump inhibitor) was exchanged with roxatidine to lower the Total Anticholinergic Risk Scale (TARS) by reducing the number of drugs engaging multiple CYP450 enzymes, highlighting its potential for medication optimization in complex regimens. nih.gov Roxatidine acetate is reported to not influence drug-metabolizing enzymes in the liver, which could be an advantage in personalized medicine to minimize drug-drug interactions. drugbank.com

    Future Potential: The application of pharmacogenomics to roxatidine therapy is still in its infancy. Future research could focus on identifying specific genetic variations that affect how individuals metabolize roxatidine or respond to its therapeutic and off-target effects. This could lead to more precise and effective use of the drug, especially as its therapeutic applications expand. nih.gov

    Exploration of Structure-Activity Relationships for New Analogs

    The development of new therapeutic agents often involves modifying the structure of existing drugs to enhance potency, selectivity, or to introduce new pharmacological activities. Roxatidine serves as a structural template in this process. e-bookshelf.de

    Pharmacological Hybrids: One area of research involves creating hybrid molecules that combine the features of different drug classes. For instance, researchers have synthesized compounds that link a roxatidine-like H2 antagonist moiety with a mepyramine-type H1 antagonist substructure. mdpi.com The goal is to create a single molecule with dual H1 and H2 receptor blocking activity, which could be beneficial in conditions where both receptor types are involved, such as certain allergic reactions. mdpi.comnih.gov In these studies, the length of the spacer chain connecting the two pharmacophores was found to be a critical determinant of the resulting antagonist activity at both receptors. mdpi.com

    Gastroprotective Analogs: Other research has focused on synthesizing N-(phenoxypropyl)acetamide derivatives related to roxatidine to develop anti-ulcer agents with both antisecretory and enhanced gastroprotective activities. nih.gov By modifying the thioether moiety of the molecule, analogs with potent gastroprotective effects were identified, leading to candidates like FRG-8701. nih.gov

    Potency Enhancement: Comparative studies have also been performed with new anti-ulcer agents, such as SWR-215, which was shown to have significantly stronger and more durable antisecretory effects than roxatidine in animal models, demonstrating the ongoing effort to improve upon existing H2 antagonist scaffolds. jst.go.jp

    Deuterated Analogs: The synthesis of deuterated versions of drugs is a strategy used to alter pharmacokinetics. A deuterium-labeled version of roxatidine hemioxalate has been synthesized, which could be used in research to study the drug's metabolism and disposition. szabo-scandic.com

    Q & A

    Q. What experimental models are most effective for studying Roxatidine Hemioxalate’s anti-ulcer mechanisms?

    Methodological Answer: Use in vitro models such as gastric parietal cell cultures to measure histamine H2-receptor antagonism via cAMP inhibition assays. Validate with ex vivo organ baths (isolated guinea pig ileum) to assess acid secretion suppression. For in vivo models, employ rodent gastric ulcer induction (e.g., ethanol-induced mucosal injury) and measure ulcer index reduction. Include control groups treated with standard H2 antagonists (e.g., ranitidine) for comparative analysis .

    Q. How can this compound be quantified in biological matrices during pharmacokinetic studies?

    Methodological Answer: Utilize reverse-phase HPLC with UV detection (λ = 254 nm) and an internal standard (e.g., guanine). Prepare calibration curves in plasma/serum (linear range: 0.1–50 μg/mL). Optimize sample preparation via protein precipitation with acetonitrile (1:3 v/v). Validate specificity, recovery (>85%), and inter-day precision (<10% RSD) per ICH guidelines. Reference analytical protocols from pharmacopeial monographs for dissolution testing .

    Q. What validated analytical methods ensure purity and stability of this compound in formulation studies?

    Methodological Answer: Employ ion-pair chromatography with a C18 column and phosphate buffer (pH 3.0)/methanol (70:30) mobile phase. Monitor degradation products under stress conditions (heat, light, acidic/alkaline hydrolysis). Use mass spectrometry (LC-MS/MS) to confirm molecular integrity. For stability studies, store samples at 25°C/60% RH and assess impurity profiles at 0, 3, 6, and 12 months .

    Q. What parameters are critical in dissolution testing for this compound extended-release formulations?

    Methodological Answer: Design a USP Apparatus II (paddle) dissolution test at 50 rpm, using pH 6.8 phosphate buffer. Withdraw samples at 1, 4, 8, and 12 hours, and quantify drug release via UV spectrophotometry. Ensure compliance with pharmacopeial criteria (e.g., ≥80% release at 12 hours). Use mathematical models (e.g., Higuchi, Korsmeyer-Peppas) to analyze release kinetics .

    Q. How are stable isotope-labeled analogs (e.g., Roxatidine-D10) applied in pharmacokinetic studies?

    Methodological Answer: Synthesize deuterated analogs (e.g., Roxatidine-D10 Hemioxalate) as internal standards for LC-MS/MS. Use them to correct matrix effects and ionization variability. Validate assays for linearity (1–100 ng/mL), accuracy (±15%), and precision. Apply in mass balance studies to track metabolite formation (e.g., Roxatidine) in plasma and urine .

    Advanced Research Questions

    Q. How can contradictions between this compound’s in vitro potency and in vivo variability be resolved?

    Methodological Answer: Investigate interspecies differences in esterase activity affecting conversion of the prodrug (Roxatidine Acetate Hydrochloride) to the active metabolite. Use pharmacokinetic modeling (e.g., non-compartmental analysis) to correlate plasma concentration-time profiles with gastric pH changes. Adjust for covariates like hepatic CYP450 polymorphisms in humanized mouse models .

    Q. What strategies optimize synthetic routes for this compound derivatives with enhanced bioavailability?

    Methodological Answer: Apply QSAR modeling to predict substituent effects on solubility and H2-receptor binding affinity. Syntize derivatives via reductive amination of 3-(piperidinomethyl)phenol intermediates. Characterize crystallinity (PXRD) and hygroscopicity (DVS) to improve formulation stability. Test bioavailability in beagle dogs using crossover studies comparing AUC(0–24h) .

    Q. How should long-term safety studies be designed to assess renal/hepatic risks of this compound?

    Methodological Answer: Conduct 52-week rodent toxicology studies with doses 10× the human equivalent. Monitor serum creatinine (renal function) and ALT/AST (hepatic injury). Perform histopathology on kidney and liver tissues. Use multivariate logistic regression to identify risk factors (e.g., >3-day medication duration) and adjust for confounders like co-administered nephrotoxic drugs (e.g., ceftriaxone) .

    Q. How can drug interaction studies evaluate CYP450 modulation by this compound?

    Methodological Answer: Use human liver microsomes to assess inhibition of CYP3A4/2D6 via fluorescent probe substrates (e.g., midazolam, dextromethorphan). Calculate IC50 values and compare to clinical exposure (Cmax). Validate findings with in vivo cocktail studies in healthy volunteers, measuring pharmacokinetics of co-administered drugs (e.g., simvastatin) .

    Q. What integrative approaches elucidate this compound’s anti-inflammatory mechanisms beyond H2-receptor antagonism?

    Methodological Answer: Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) in LPS-stimulated macrophages to identify VEGF-1 suppression pathways. Validate targets (e.g., NF-κB, IL-6) via siRNA knockdown. Corrogate findings with in vivo angiogenesis models (e.g., matrigel plug assay) to quantify microvessel density changes .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.